molecular formula C23H19BrN2O5 B11991980 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303087-50-5

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11991980
CAS No.: 303087-50-5
M. Wt: 483.3 g/mol
InChI Key: PBZXVWVNUDNUJC-AFUMVMLFSA-N
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Description

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C22H17BrN2O4 This compound is notable for its unique structure, which includes a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group, all attached to a methoxyphenyl benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is esterified with 2-methoxyphenyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form bromophenol derivatives.

    Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Bromophenol derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and carbohydrazonoyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with an iodine atom instead of a methoxy group.

    4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Lacks the methoxy group present in the target compound.

Uniqueness

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to the presence of both a methoxy group and a benzoate ester, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

303087-50-5

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-21-13-16(7-12-20(21)31-23(28)17-5-3-2-4-6-17)14-25-26-22(27)15-30-19-10-8-18(24)9-11-19/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

PBZXVWVNUDNUJC-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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